![molecular formula C8H9ClFNO B3293037 2-(3-Chloro-4-fluorophenoxy)ethanamine CAS No. 883524-07-0](/img/structure/B3293037.png)
2-(3-Chloro-4-fluorophenoxy)ethanamine
Overview
Description
2-(3-Chloro-4-fluorophenoxy)ethanamine, also known as CFE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CFE is a derivative of phenylethylamine and is used in various studies to understand its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis of Other Compounds
“2-(3-Chloro-4-fluorophenoxy)ethanamine” can be used as a building block in the synthesis of other complex compounds. It’s often used in the field of organic chemistry where it can react with other substances to form new compounds .
Development of Graphene Oxide Composites
This compound has been used in the synthesis of zinc phthalocyanine/graphene oxide composites . These composites have been explored for their sono-photochemical properties .
Photodynamic Therapy (PDT) and Sono-Photodynamic Therapy (SPDT)
The zinc phthalocyanine bearing “2-(3-Chloro-4-fluorophenoxy)” has been studied for its potential use in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) . These therapies are used for the treatment of certain types of cancer and involve the use of light (in PDT) or sound waves (in SPDT) to activate a photosensitizer drug .
Singlet Oxygen Generation
The zinc phthalocyanine bearing “2-(3-Chloro-4-fluorophenoxy)” and its composites have shown very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) . Singlet oxygen is a reactive oxygen species that has applications in various fields, including medicine and environmental science .
properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFXEBKDXWTUOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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